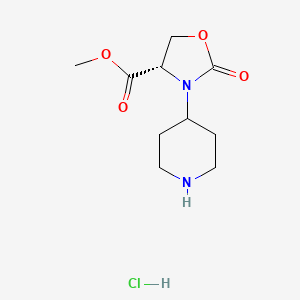

Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride

CAS No.: 1217447-70-5

Cat. No.: VC2670208

Molecular Formula: C10H17ClN2O4

Molecular Weight: 264.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217447-70-5 |

|---|---|

| Molecular Formula | C10H17ClN2O4 |

| Molecular Weight | 264.7 g/mol |

| IUPAC Name | methyl (4S)-2-oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C10H16N2O4.ClH/c1-15-9(13)8-6-16-10(14)12(8)7-2-4-11-5-3-7;/h7-8,11H,2-6H2,1H3;1H/t8-;/m0./s1 |

| Standard InChI Key | SZBWNMUDQZDNLU-QRPNPIFTSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1COC(=O)N1C2CCNCC2.Cl |

| SMILES | COC(=O)C1COC(=O)N1C2CCNCC2.Cl |

| Canonical SMILES | COC(=O)C1COC(=O)N1C2CCNCC2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride is a complex organic compound belonging to the class of oxazolidine derivatives. It features a unique structural framework that combines both a piperidine ring and an oxazolidine moiety, resulting in potentially valuable biological properties. The compound exists as a white powder in its pure form and is primarily utilized in research applications within pharmaceutical development contexts .

The molecular structure contains several functional groups that may facilitate various interactions within biological systems. These include the oxazolidine ring, which contains both oxygen and nitrogen atoms, creating potential for hydrogen bonding interactions. Additionally, the piperidine heterocycle, carboxylate group, and stereogenic center at the 4-position of the oxazolidine ring contribute to its three-dimensional architecture and potential biological activity.

Key Identification Parameters

The essential identification parameters for this compound are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Registry Number | 1217447-70-5 |

| Molecular Formula | C10H17ClN2O4 |

| Molecular Weight | 264.7 g/mol |

| Physical Appearance | White powder |

| IUPAC Name | Methyl (4S)-2-oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride |

| MDL Number | MFCD09991839 |

Table 1: Key identification parameters of Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride

Structural Features

The compound possesses several notable structural features that contribute to its chemical behavior and potential biological activity:

-

A stereospecific carbon at the 4-position of the oxazolidine ring with the (S) configuration

-

An ester functionality (methyl carboxylate)

-

A cyclic carbamate structure within the oxazolidine ring

-

A piperidine ring connected to the nitrogen of the oxazolidine moiety

-

The hydrochloride salt form, which enhances water solubility compared to the free base

The free base form of this compound (without the hydrochloride) has a slightly lower molecular weight of 228.24 g/mol with the molecular formula C10H16N2O4 . This structural complexity contributes to the compound's specific chemical reactivity and potential applications in medicinal chemistry research.

Physicochemical Properties

Understanding the physicochemical properties of Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride is crucial for predicting its behavior in various environments and its potential interactions with biological systems. These properties influence its solubility, stability, and pharmacokinetic profile, which are essential considerations for pharmaceutical research and development applications.

Solubility and Partition Characteristics

The compound's hydrochloride salt form significantly enhances its water solubility compared to the free base, making it more suitable for aqueous experimental conditions. While specific solubility data is limited in the available literature, the structural features suggest moderate solubility in polar organic solvents such as alcohols, DMSO, and potentially limited solubility in less polar solvents like ethers and hydrocarbons .

The free base form of this compound has the following computed properties:

These characteristics influence the compound's ability to interact with solvent molecules and biological targets through hydrogen bonding and other non-covalent interactions. The presence of both hydrophilic and hydrophobic moieties suggests amphiphilic behavior, which may be relevant to its biological activity.

Stability Considerations

-

Sensitivity to light, as indicated by storage recommendations to protect from light exposure

-

Potential hydrolytic instability of the ester functionality under strongly acidic or basic conditions

-

Possible hygroscopic properties due to the hydrochloride salt form

These stability considerations necessitate proper storage conditions to maintain the compound's integrity during research applications.

Synthesis Methodologies

The synthesis of Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride involves specialized organic chemistry techniques to ensure proper stereochemistry and structural integrity. While detailed synthetic routes are proprietary and typically covered under patents, general approaches can be inferred from related literature and patent information.

General Synthetic Approach

The synthesis typically involves chemical reactions using piperidine derivatives and oxazolidine precursors. The process requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize side reactions. The stereospecific nature of the compound necessitates either the use of chiral starting materials or stereoselective synthetic methodologies to ensure the correct (S) configuration at the 4-position of the oxazolidine ring.

A patent titled "Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds" (CN111808040A) likely contains relevant synthetic approaches for this class of compounds, although specific details for this exact compound may vary . The synthesis may involve multiple steps, potentially including:

-

Preparation of the appropriately substituted piperidine component

-

Formation of the oxazolidine ring with the correct stereochemistry

-

Introduction of the methyl carboxylate group

-

Conversion to the hydrochloride salt form

Quality Control Parameters

Commercial suppliers of this compound typically maintain strict quality control standards to ensure high purity. Quality specifications commonly include:

| Parameter | Typical Specification |

|---|---|

| Appearance | White powder |

| Assay (Purity) | ≥95% to ≥99% |

| Identity | Confirmed by spectroscopic methods |

| Residual Solvents | Within acceptable limits |

| Water Content | Within acceptable limits |

Table 2: Typical quality control parameters for commercial samples

These quality control parameters are essential for ensuring reproducible results in research applications utilizing this compound.

Analytical Characterization Techniques

Proper characterization of Methyl (4S)-2-Oxo-3-piperidin-4-yl-1,3-oxazolidine-4-carboxylate hydrochloride is crucial for confirming its identity, purity, and structural integrity. Several analytical techniques are commonly employed for this purpose, with each providing complementary information about different aspects of the compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary tool for structural elucidation and purity assessment of this compound. Both proton (¹H) and carbon (¹³C) NMR provide valuable insights into the structural arrangement and stereochemistry. Key diagnostic features in the NMR spectra would likely include:

-

Signals corresponding to the methyl ester group

-

Complex patterns associated with the piperidine ring protons

-

Distinctive signals from the oxazolidine ring

-

Characteristic coupling patterns reflecting the stereochemistry at the 4-position

Infrared (IR) spectroscopy offers additional structural information, particularly regarding functional groups. Expected characteristic absorptions would include:

-

Carbonyl stretching bands (ester and carbamate functionalities)

-

C-O stretching vibrations

-

N-H stretching and bending modes

-

C-H stretching and bending vibrations

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that can be used for structural verification. The molecular ion peak would correspond to the free base (m/z 228), with characteristic fragmentation patterns involving cleavage at the piperidine-oxazolidine linkage and loss of the methyl ester group .

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is commonly employed for purity assessment and quality control of this compound. Typical HPLC methods might utilize:

-

Reversed-phase columns

-

UV detection at wavelengths corresponding to the compound's absorption maxima

-

Mobile phase systems optimized for the compound's polarity

-

Internal standards for quantitative analysis

Other chromatographic techniques such as thin-layer chromatography (TLC) may also be used for rapid purity assessment and reaction monitoring during synthesis.

Stereochemical Analysis

Considering the stereogenic center at the 4-position of the oxazolidine ring, techniques for confirming the absolute stereochemistry are particularly important. These might include:

-

Chiral HPLC analysis

-

Optical rotation measurements

-

X-ray crystallography (if suitable crystals can be obtained)

-

Comparison with authentic standards of known stereochemistry

The combination of these analytical approaches provides comprehensive characterization of the compound's identity, purity, and stereochemical integrity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume